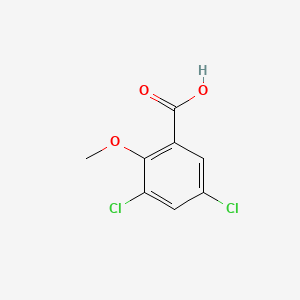

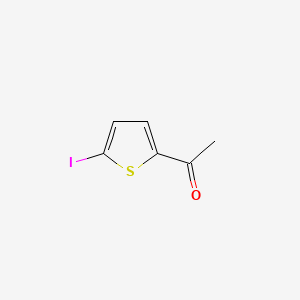

2-Acetyl-5-iodothiophene

Übersicht

Beschreibung

2-Acetyl-5-iodothiophene is a thiophene derivative, a class of heterocyclic compounds that contain a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the provided papers do not directly discuss 2-Acetyl-5-iodothiophene, they offer insights into the chemistry of related thiophene compounds, which can be extrapolated to understand the properties and reactivity of 2-Acetyl-5-iodothiophene.

Synthesis Analysis

The synthesis of thiophene derivatives often involves organometallic reagents, cyclization reactions, and the introduction of functional groups such as acetyl or iodine substituents. For example, the synthesis of a novel thiophene-containing compound was achieved by reacting malononitrile with carbon disulfide and potassium carbonate, followed by a reaction with chloroacetone and cyclization . Another method includes the iodine-induced cyclization of unsaturated thioamides to form iminothiolactones, which can be further modified to yield acetoamidothiophenes . These methods highlight the versatility of thiophene chemistry and provide a foundation for synthesizing compounds like 2-Acetyl-5-iodothiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the molecular structure of a thiophene compound was determined by X-ray crystallography, revealing intramolecular interactions that stabilize the geometry of the molecule . Similarly, the structure and vibrational spectra of 2,5-diiodothiophene were described, showing minimal interaction between molecules in the unit cell . These studies suggest that 2-Acetyl-5-iodothiophene would also exhibit distinct structural features that could be elucidated using similar analytical methods.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including tautomeric shifts, hydrogen bonding, and internal rotations. For example, acetyl- and carbethoxysubstituted thiophenes were shown to exist in the hydroxyaromatic form due to hydrogen bonding . The microwave spectrum of 2-acetyl-5-methylthiophene revealed internal rotations of the acetyl and ring methyl groups, providing insights into the dynamic behavior of these molecules . These findings suggest that 2-Acetyl-5-iodothiophene may also participate in similar chemical reactions, influencing its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The presence of acetyl and iodine groups can affect properties such as solubility, boiling point, and reactivity. For example, the presence of iodine in 2,5-diiodothiophene affects its vibrational spectroscopy and structure . The acetyl group in 2-acetyl-5-methylthiophene contributes to the torsional barriers observed in its microwave spectrum . These studies provide a basis for predicting the properties of 2-Acetyl-5-iodothiophene, which would likely exhibit unique physical and chemical characteristics due to its acetyl and iodine substituents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques and Molecular Structure : Research has shown methods for synthesizing compounds related to 2-Acetyl-5-iodothiophene. For example, 2-Iodo-5-nitrothiophene was synthesized by nitration of iodothiophene, showing a nearly planar molecular structure with adjacent molecules linked through weak interactions, forming chains (Xu et al., 2010).

Photoinduced Reactions and Polymerization

- Photochemical Properties : Studies on the photoinduced reaction of similar compounds, such as 2-iodothiophene, reveal insights into their photochemical behavior and the potential for various applications, including the formation of thiophene and iodine as photoproducts (Herrera et al., 2011).

- Plasma Polymerization : The plasma polymerization of 2-iodothiophene has been examined, highlighting how the stoichiometry and monomer fragmentation depend on electrical discharge power, indicating potential applications in materials science (Ryan et al., 1996).

Synthesis of Derivatives and Complex Compounds

- Derivative Synthesis : Research includes synthesizing various derivatives and complex compounds from thiophene-based molecules, suggesting the versatility of these compounds in chemical synthesis. For instance, 3-iodothiophenes have been synthesized from thiobutenynes, demonstrating the potential for creating a range of thiophene derivatives (Santana et al., 2014).

Potential in Pharmaceutical Applications

- Radioiodinated Derivatives for Brain Imaging : Studies on radioiodinated thiophene derivatives, such as 2-(2(RS)-aminopropyl)-5-iodothiophenes, show promise in cerebral perfusion imaging, indicating potential applications in medical diagnostics (Goodman et al., 1992).

Electron Correlation and Spectroscopy Studies

- Electron Correlation and Valence Shell Studies : Investigations into the valence shell photoelectron spectrum of iodothiophenes highlight the significance of electron correlation and relativistic effects, which can be crucial for understanding the electronic structure of similar compounds (Trofimov et al., 2002).

Safety and Hazards

2-Acetyl-5-iodothiophene is classified as a skin irritant (Category 2), eye irritant (Category 2A), respiratory sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

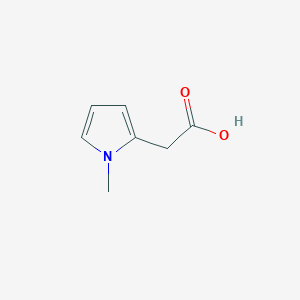

1-(5-iodothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUCSKKBSJSRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184936 | |

| Record name | NSC 80387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-5-iodothiophene | |

CAS RN |

30955-94-3 | |

| Record name | NSC 80387 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030955943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30955-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 80387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-acetyl-5-iodothiophene in the synthesis of bithiophene derivatives?

A: 2-Acetyl-5-iodothiophene acts as a key building block in the photochemical synthesis of halogenobithienyl ketones []. When exposed to light, it undergoes a photochemical coupling reaction with halogenated thiophenes. This process forms a new carbon-carbon bond, leading to the creation of diverse bithiophene structures. These newly formed bithiophene derivatives are of significant interest due to their potential as singlet oxygen photosensitizers, suggesting possible bioactivity [].

Q2: Why is the photochemical synthesis of bithiophene derivatives significant?

A: Bithiophene structures are found in various natural products, some exhibiting valuable biological activities []. The development of efficient synthetic methods for these compounds is crucial for exploring their potential applications, including pharmaceutical development and material science. The photochemical approach described in the research offers a novel and potentially advantageous route to these compounds compared to traditional synthetic strategies. This methodology uses light as a reagent, potentially leading to milder reaction conditions and reducing the reliance on harsh chemicals, thus aligning with green chemistry principles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

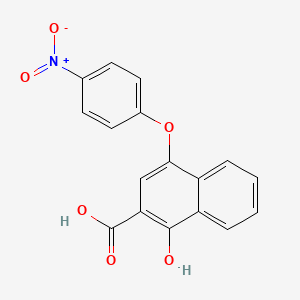

![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)

![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)